3,5-bis(3,4-dimethoxyphenyl)-1-(4-ethenylbenzyl)-4-ethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole core substituted with dimethoxyphenyl, ethyl, and vinylbenzyl groups, making it a subject of interest for researchers in organic chemistry and material science.
Vorbereitungsmethoden
The synthesis of 3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the dimethoxyphenyl, ethyl, and vinylbenzyl substituents. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and advanced purification techniques.
Analyse Chemischer Reaktionen
3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the vinylbenzyl group, allowing for the introduction of various functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE can be compared with other similar compounds, such as:
3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1H-PYRAZOLE: Lacks the vinylbenzyl group, which may affect its reactivity and applications.
3,5-BIS(3,4-DIMETHOXYPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE: Features a methyl group instead of an ethyl group, potentially altering its chemical and biological properties.
3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1H-INDOLE: Contains an indole core instead of a pyrazole, leading to different reactivity and applications.
The uniqueness of 3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C30H32N2O4 |
---|---|
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
3,5-bis(3,4-dimethoxyphenyl)-1-[(4-ethenylphenyl)methyl]-4-ethylpyrazole |
InChI |
InChI=1S/C30H32N2O4/c1-7-20-9-11-21(12-10-20)19-32-30(23-14-16-26(34-4)28(18-23)36-6)24(8-2)29(31-32)22-13-15-25(33-3)27(17-22)35-5/h7,9-18H,1,8,19H2,2-6H3 |
InChI-Schlüssel |
XMURGESFQCDVOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC=C(C=C3)C=C)C4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.